2-(4-Bromophenyl)spiro[3.3]heptan-2-amine
Description
Properties
IUPAC Name |
2-(4-bromophenyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSNCEIELJNIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine typically involves constructing the spirocyclic heptane ring system followed by installation of the 4-bromophenyl substituent and amine functionality. The key challenges include controlling stereochemistry at the spiro center and managing the reactivity of the bromophenyl group.
Reported Synthetic Routes
Spirocyclic Core Formation via Alkylation and Ring Closure
One effective approach involves the alkylation of suitable precursors with bis(bromomethyl) derivatives to form the spirocyclic framework. For example, related spirocyclic amines such as 2-oxa-6-azaspiro[3.3]heptane have been synthesized by alkylation of amines with 3,3-bis(bromomethyl)oxetane under controlled conditions in sulfolane solvent at elevated temperatures (80°C) with slow addition to optimize yield and purity.
While this exact method is for oxygen-containing analogues, it provides a conceptual basis for the preparation of the spiro[3.3]heptane core by nucleophilic substitution and ring closure reactions.
Use of Brominated Aromatic Precursors
The 4-bromophenyl substituent can be introduced by starting from 4-bromophenyl-containing intermediates or by bromination of phenyl-substituted spiro compounds post ring formation. Direct coupling reactions using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig amination) are potential methods, though specific protocols for this compound are less documented.
Reduction and Amination Steps
Following the formation of the spirocyclic intermediate, reduction of ester or ketone functionalities and introduction of the amine group are crucial steps. Lithium aluminum hydride (LiAlH4) reduction has been used for related spirocyclic esters to yield the corresponding amines and alcohols with good yields and purity.
Detailed Research Findings and Data
These data are derived from analogous spirocyclic systems and provide a framework for the preparation of this compound.
Comparative Analysis of Preparation Routes
Notes on Optimization and Scale-Up
- Optimization of reaction temperature and reagent addition rate is critical for maximizing yield and purity, as demonstrated in the sulfolane-mediated alkylation step.
- Avoidance of costly protecting group manipulations (e.g., tosylamine deprotection) improves overall process efficiency.
- The use of commercially available starting materials such as tribromoneopentyl alcohol derivatives facilitates cost-effective synthesis of key intermediates.
- Scale-up to multi-gram quantities has been successfully demonstrated for related spirocyclic amines, indicating feasibility for industrial application.
Biological Activity
2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique spirocyclic structure may confer specific interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound features a spirocyclic framework, which is known to influence its biological activity. The presence of the bromophenyl group can enhance lipophilicity and potentially improve receptor binding affinity.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Potential activity against various cancer cell lines; further studies needed. |
| Antimicrobial | May exhibit antibacterial and antifungal properties based on structural analogs. |
| Neuropharmacological | Possible interactions with CNS receptors; requires detailed pharmacological profiling. |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Neuropharmacological Effects :
Future Directions
Further research is warranted to elucidate the specific biological mechanisms of this compound. Key areas for future study include:
- In vitro and in vivo assays to confirm anticancer and antimicrobial activities.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy.
- Mechanistic studies to understand how this compound interacts with specific biological targets.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The following compounds share the spiro[3.3]heptan-2-amine scaffold but differ in aryl substituents, which significantly alter their physicochemical and biological properties:
| Compound Name | Substituent | Molecular Weight (g/mol) | Purity | Key Properties/Notes | References |
|---|---|---|---|---|---|
| 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine | 4-Bromo | ~282.19 (calculated) | - | Electron-withdrawing Br enhances stability; potential steric hindrance | - |
| 2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine | 4-Methoxy | 217.31 | 98% | Electron-donating OCH3 increases solubility in polar solvents | [7] |
| 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine | 3-Methoxy | 217.31 | 98% | Meta-substitution may reduce π-π stacking interactions compared to para isomers | [15] |
| 2-(4-Ethoxyphenyl)spiro[3.3]heptan-2-amine | 4-Ethoxy | ~231.34 (calculated) | - | Longer alkoxy chain may improve lipophilicity | [13] |
| 2-(P-Tolyl)spiro[3.3]heptan-2-amine | 4-Methyl | ~201.29 (calculated) | - | Methyl group enhances hydrophobicity; simpler synthesis | [12] |
| 2-(Trifluoromethyl)spiro[3.3]heptan-2-amine | Trifluoromethyl | ~179.17 (calculated) | - | Strong electron-withdrawing CF3 group may enhance metabolic stability | [10] |
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) and methoxy/ethoxy (electron-donating) substituents modulate the amine's basicity and interaction with biological targets.
- Solubility : Methoxy and ethoxy groups improve aqueous solubility compared to bromine or methyl substituents.
- Synthetic Accessibility : Methyl and methoxy derivatives are more straightforward to synthesize due to the commercial availability of precursors [7], [12].
Spirocyclic Analogues with Modified Ring Systems
2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine
- Structure : Features a spiro[3.4]octane core with two oxygen atoms in the larger ring.
- Molecular Weight : 284.15 g/mol.
- The expanded spiro ring (3.4 vs. 3.3) may confer conformational flexibility, affecting receptor binding [14].
Bicyclo[2.2.1]heptan-2-amine Derivatives
- Example : 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine.
- Key Differences: Bicyclo[2.2.1]heptane (norbornane) lacks the spiro junction, resulting in distinct stereoelectronic properties.
Q & A
Q. What are the established synthetic routes for preparing 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine?
A methodological approach involves:
- Suzuki-Miyaura Cross-Coupling : Reacting spiro[3.3]heptan-2-amine derivatives (e.g., boronic esters or halides) with 4-bromophenylboronic acid under palladium catalysis. This method leverages the reactivity of bromophenyl groups in cross-coupling reactions .
- Nucleophilic Substitution : Functionalizing the spiro[3.3]heptane core with a bromophenyl group via SN2 reactions, using precursors like spiro[3.3]heptan-2-amine hydrochloride and 4-bromoaryl halides .
- Protection/Deprotection Strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, as seen in related spiro compounds, followed by deprotection to yield the final product .
Q. How is the structure of this compound characterized?
Key techniques include:
- X-ray Crystallography : Resolve the spirocyclic and bromophenyl geometry using SHELX software for refinement .
- NMR Spectroscopy : Analyze , , and -NMR (if applicable) to confirm substituent positions and spiro junction integrity.
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
Q. What are common impurities in synthesized batches, and how are they analyzed?
- Byproducts : Incomplete coupling (e.g., unreacted boronic acid) or dehalogenation side products.
- Analytical Methods :
- HPLC/LC-MS : Detect and quantify impurities using reverse-phase columns with UV/Vis or MS detection.
- TLC Monitoring : Track reaction progress using silica plates and iodine staining for amine detection.
Advanced Research Questions
Q. What role does this compound play in medicinal chemistry?
- Bioactive Scaffold : The spirocyclic core enhances rigidity, improving binding affinity to CNS targets. Analogues like Bromantane (a bromophenyl-adamantane amine) exhibit psychostimulant activity, suggesting potential CNS applications .
- Drug Discovery : Serve as a precursor for dopamine reuptake inhibitors or σ-receptor ligands.
Q. What challenges arise in enantioselective synthesis of this compound?
- Chiral Center Control : The spiro junction and amine group create stereochemical complexity.
- Strategies :
Q. How do computational studies inform the conformational analysis of this spiro compound?
- Molecular Dynamics (MD) : Simulate spirocyclic ring puckering and bromophenyl orientation to predict stability.
- Docking Studies : Model interactions with biological targets (e.g., neurotransmitter transporters) to guide structural optimization.
Contradictions and Methodological Considerations
- Synthetic Yield Variability : Discrepancies in cross-coupling yields (e.g., 60–90%) may stem from catalyst choice (Pd(PPh) vs. PdCl(dppf)) or solvent polarity .
- Crystallographic Refinement : SHELX-based refinements may prioritize heavy atoms (Br), potentially underweighting spirocyclic hydrogen positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
